molecular formula C10H13N3O2 B2777968 N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide CAS No. 392247-13-1

N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide

Cat. No. B2777968
CAS RN: 392247-13-1
M. Wt: 207.233
InChI Key: BIGRUAQENNCCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide, also known as HOBt, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains a hydrazine functional group and is used as a coupling reagent in peptide synthesis.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide serves as a precursor in the synthesis of various chemical derivatives due to its reactive hydrazinyl and oxoethyl groups. For instance, reactions with thiosemicarbazide and aromatic aldehyde thiosemicarbazones have produced derivatives of 5-amino-2-hydrazino-1,3-thiazole, which upon further heating with hydrochloric acid lead to substituted 3-amino-2-thiohydantoins (Balya, Vasilenko, Brovarets, & Drach, 2008). These chemical transformations highlight the compound's utility in synthesizing heterocyclic compounds with potential biological activities.

Antimicrobial and Antifungal Activities

The synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides has demonstrated significant in vitro antibacterial and antifungal properties. These derivatives exhibited inhibitory action against strains of Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential therapeutic applications for treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Corrosion Inhibition

Research into the corrosion inhibition properties of related thiocarbohydrazides on carbon steel in hydrochloric acid solution revealed that these compounds effectively protect metal surfaces from corrosion. The adsorption of these inhibitors on the carbon steel surface follows Langmuir's adsorption isotherm, demonstrating the practical application of this compound derivatives in industrial settings to prevent metal corrosion (Esmaeili, Neshati, & Yavari, 2015).

Histone Deacetylase Inhibition for Cancer Therapy

A novel class of N-acylhydrazone derivatives designed from the structure of trichostatin A has shown potent inhibition of histone deacetylases (HDAC) 6/8, indicating their potential as molecular therapies for cancer. These compounds, derived from the base structure of this compound, affect cell migration and induce cell cycle arrest and apoptosis through caspase 3/7 activation, highlighting their therapeutic promise in oncology (Rodrigues et al., 2016).

properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7-3-2-4-8(5-7)10(15)12-6-9(14)13-11/h2-5H,6,11H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGRUAQENNCCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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